2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a dioxoisoindoline core, a dimethoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Dioxoisoindoline Core: This can be achieved by reacting phthalic anhydride with an amine derivative under controlled conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.
Incorporation of the Pyridinyl Group: The pyridinyl group is often introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit acetylcholinesterase (AChE) by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares the dimethoxyphenyl group but lacks the dioxoisoindoline and pyridinyl groups.
[2-(3,4-Dimethoxyphenyl)ethyl][1-(pyridin-4-yl)ethyl]amine: This compound includes both the dimethoxyphenyl and pyridinyl groups but differs in its overall structure.
Uniqueness
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit acetylcholinesterase with low toxicity makes it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O5/c1-31-20-6-3-15(13-21(20)32-2)9-12-27-23(29)18-5-4-16(14-19(18)24(27)30)22(28)26-17-7-10-25-11-8-17/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,25,26,28) |
InChI Key |
QGFOANLLCCKWDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.